
In-Depth Technical Guide: Methyl 3-amino-5-
fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Methyl 3-amino-5-fluorobenzoate

Cat. No.: B1307272 Get Quote

CAS Number: 884497-46-5

This technical guide provides a comprehensive overview of Methyl 3-amino-5-
fluorobenzoate, a key chemical intermediate for researchers, scientists, and professionals in

drug development. This document outlines its chemical properties, synthesis, spectroscopic

data, and its emerging role in the synthesis of bioactive molecules, particularly in the context of

immuno-oncology.

Chemical and Physical Properties
Methyl 3-amino-5-fluorobenzoate is a fluorinated aromatic compound that serves as a

versatile building block in organic synthesis. The presence of amino, fluoro, and methyl ester

functional groups on the benzene ring imparts unique reactivity and makes it a valuable

precursor for the synthesis of more complex molecules.[1][2][3][4][5]

Table 1: Physicochemical Properties of Methyl 3-amino-5-fluorobenzoate
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Property Value Source(s)

CAS Number 884497-46-5 [2][3][4][5]

Molecular Formula C₈H₈FNO₂ [2][3][4]

Molecular Weight 169.15 g/mol [2]

Appearance White to yellow solid [3]

Purity ≥95% - ≥98% [2][4]

Solubility Slightly soluble in water. [3]

Storage

Store in a cool, dry place, in a

well-sealed container. Protect

from light. Store away from

oxidizing agents.

[2][3]

Synthesis
While a specific, detailed experimental protocol for the synthesis of Methyl 3-amino-5-
fluorobenzoate is not readily available in the searched literature, a general and widely used

method for its preparation is the esterification of its corresponding carboxylic acid, 3-amino-5-

fluorobenzoic acid.

Experimental Protocol: Esterification of 3-amino-5-
fluorobenzoic Acid
This protocol is a standard procedure for the esterification of aromatic carboxylic acids and is

expected to be applicable for the synthesis of Methyl 3-amino-5-fluorobenzoate.

Materials:

3-amino-5-fluorobenzoic acid

Methanol (anhydrous)

Sulfuric acid (concentrated)
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Sodium bicarbonate (saturated aqueous solution)

Anhydrous magnesium sulfate or sodium sulfate

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-

amino-5-fluorobenzoic acid in an excess of anhydrous methanol.

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

Heat the reaction mixture to reflux and maintain this temperature for several hours. The

progress of the reaction can be monitored by thin-layer chromatography (TLC).

After the reaction is complete, allow the mixture to cool to room temperature.

Remove the excess methanol under reduced pressure.

Dissolve the residue in an organic solvent such as ethyl acetate and wash it with a saturated

aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.

Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium

sulfate, and filter.

Evaporate the solvent under reduced pressure to obtain the crude Methyl 3-amino-5-
fluorobenzoate.

The crude product can be further purified by recrystallization or column chromatography to

yield the final product of high purity.

Workflow Diagram:
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Reaction Setup

Workup

Purification

3-amino-5-fluorobenzoic acid
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Wash with NaHCO₃ (aq)

Wash with Brine

Dry over Na₂SO₄

Filter

Evaporate Solvent
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Methyl 3-amino-5-fluorobenzoate

Click to download full resolution via product page

Caption: Esterification of 3-amino-5-fluorobenzoic acid.
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Spectroscopic Data
While specific spectra for Methyl 3-amino-5-fluorobenzoate were not found in the searched

literature, the expected spectral characteristics can be predicted based on its structure and

data from similar compounds.

Table 2: Predicted Spectroscopic Data for Methyl 3-amino-5-fluorobenzoate
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Spectroscopic Technique Expected Peaks and Features

¹H NMR

- Aromatic protons will appear as multiplets in

the range of 6.5-7.5 ppm. The fluorine atom will

cause splitting of the adjacent proton signals. -

The amino group protons will appear as a broad

singlet, typically between 3.5 and 5.0 ppm. - The

methyl ester protons will appear as a sharp

singlet around 3.8-3.9 ppm.

¹³C NMR

- The carbonyl carbon of the ester will appear

around 165-170 ppm. - The aromatic carbons

will appear in the range of 105-165 ppm. The

carbon attached to the fluorine atom will show a

large coupling constant. - The methyl carbon of

the ester will appear around 50-55 ppm.

FT-IR (cm⁻¹)

- N-H stretching of the primary amine will appear

as two bands in the region of 3300-3500 cm⁻¹. -

C-H stretching of the aromatic ring will be

observed around 3000-3100 cm⁻¹. - C=O

stretching of the ester will be a strong band

around 1700-1730 cm⁻¹. - C-N stretching will be

in the region of 1250-1350 cm⁻¹. - C-F

stretching will be observed as a strong band in

the 1000-1300 cm⁻¹ region.

Mass Spectrometry (EI)

- The molecular ion peak (M⁺) should be

observed at m/z = 169. - Common

fragmentation patterns for methyl esters include

the loss of the methoxy group (-OCH₃, m/z 31)

to give a fragment at m/z 138, and the loss of

the carbomethoxy group (-COOCH₃, m/z 59) to

give a fragment at m/z 110.

Applications in Drug Development
Methyl 3-amino-5-fluorobenzoate is a valuable building block in medicinal chemistry due to

the presence of multiple functional groups that can be further modified.[1] The introduction of a
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fluorine atom into drug candidates can significantly improve their metabolic stability, binding

affinity, and bioavailability.

Potential Role in the Synthesis of ENPP1 Inhibitors and
STING Pathway Modulators
Recent research in immuno-oncology has focused on the cGAS-STING (cyclic GMP-AMP

synthase-stimulator of interferon genes) pathway, which plays a critical role in the innate

immune response to cancer.[6][7][8][9] Ectonucleotide pyrophosphatase/phosphodiesterase 1

(ENPP1) is an enzyme that negatively regulates this pathway by hydrolyzing the STING

agonist 2'3'-cGAMP.[6][7][8][9] Therefore, inhibitors of ENPP1 are being actively investigated

as potential cancer immunotherapeutics.

The general structure of some reported ENPP1 inhibitors contains substituted aromatic cores.

While no direct synthesis of ENPP1 inhibitors using Methyl 3-amino-5-fluorobenzoate has

been found in the searched literature, its structural motifs suggest its potential as a starting

material for the synthesis of novel ENPP1 inhibitors or other modulators of the STING pathway.

The amino group can be functionalized to introduce various side chains, and the ester can be

hydrolyzed to the carboxylic acid for further modifications.

Logical Relationship Diagram:
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Caption: Potential role in drug discovery.

Safety and Handling
Methyl 3-amino-5-fluorobenzoate should be handled with care in a well-ventilated area.

Standard personal protective equipment, including safety glasses, gloves, and a lab coat,

should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety

information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion
Methyl 3-amino-5-fluorobenzoate is a valuable chemical intermediate with significant

potential in the field of drug discovery, particularly for the development of novel therapeutics

targeting the cGAS-STING pathway. Its versatile structure allows for a wide range of chemical

modifications, making it an attractive starting material for the synthesis of complex bioactive

molecules. Further research into its applications is warranted to fully explore its potential in

medicinal chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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